2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide
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Overview
Description
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound that features a nitro group, a piperidine ring, and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-nitro-n-(4-(piperidin-1-yl)phenyl)benzamide, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets and induce a range of cellular responses .
Biochemical Pathways
It’s known that piperidine derivatives can interfere with the early to middle stages of certain viral replication processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that piperidine derivatives can induce a range of cellular responses, including anti-inflammatory effects and inhibition of certain viral replication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of a piperidine derivative with a nitro-substituted benzamide. One common method involves the reaction of 4-(piperidin-1-yl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products Formed
Reduction: 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzamide: This compound features a sulfonyl group instead of a simple piperidine ring, which can alter its chemical reactivity and biological activity.
N-(4-(piperidin-1-yl)phenyl)benzamide:
Uniqueness
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is unique due to the combination of the nitro group and the piperidine ring
Properties
IUPAC Name |
2-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBFPJKFFRLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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